7-Hydroxy-5,8-dimethoxy-3-phenyl-4H-1-benzopyran-4-one, also known as a flavonoid, specifically belongs to the class of chromones. This compound is recognized for its diverse biological activities and is of significant interest in various fields of scientific research, particularly due to its potential therapeutic benefits. The compound's unique structure contributes to its reactivity and biological activity, making it a valuable subject for further investigation in medicinal chemistry and pharmacology.
This compound is primarily synthesized in laboratory settings, with potential applications in industrial production. It can be found in various databases and chemical catalogs, such as Benchchem and the National Institute of Standards and Technology (NIST) Chemistry WebBook, which provide detailed information about its properties and synthesis methods .
7-Hydroxy-5,8-dimethoxy-3-phenyl-4H-1-benzopyran-4-one is classified under:
The synthesis of 7-Hydroxy-5,8-dimethoxy-3-phenyl-4H-1-benzopyran-4-one typically involves several methods:
In industrial settings, optimized versions of these laboratory synthesis methods are employed to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green solvents are often utilized to enhance efficiency .
The molecular structure of 7-Hydroxy-5,8-dimethoxy-3-phenyl-4H-1-benzopyran-4-one can be described as follows:
The structure features a chromone backbone with hydroxyl and methoxy substituents that significantly influence its chemical properties.
| Property | Value |
|---|---|
| CAS Number | 82517-13-3 |
| InChI | InChI=1S/C17H14O5/c1 |
| InChI Key | COXYLZXFMVCAHI-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C2C(=C(C(=C1)O)OC)OC=C(C2=O)C3=CC=CC=C3 |
7-Hydroxy-5,8-dimethoxy-3-phenyl-4H-1-benzopyran-4-one can undergo various chemical reactions:
These reactions are sensitive to reaction conditions such as temperature, pH, and the presence of catalysts, which can significantly influence product distribution and yield.
The mechanism of action for 7-Hydroxy-5,8-dimethoxy-3-phenyl-4H-1-benzopyran-4-one involves several biological pathways:
These mechanisms are critical for its potential therapeutic effects against various diseases .
The physical properties of 7-Hydroxy-5,8-dimethoxy-3-phenyl-4H-1-benzopyran-4-one include:
The chemical properties include:
These properties are essential for understanding its behavior in biological systems and during synthesis .
7-Hydroxy-5,8-dimethoxy-3-phenyl-4H-1-benzopyran-4-one has several applications in scientific research:
CAS No.: 32986-79-1
CAS No.: 1192-42-3
CAS No.: 39015-77-5
CAS No.: 21115-85-5
CAS No.: 39492-88-1